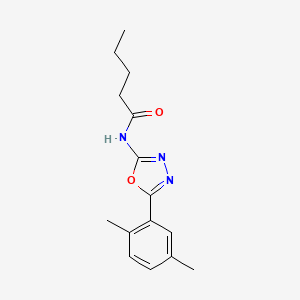
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide, also known as DPA-714, is a small molecule that has gained attention in the scientific community due to its potential applications in neuroimaging and neuroinflammation research. This compound has been shown to bind specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in the brain. In
作用机制
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide binds specifically to the TSPO, which is upregulated in activated microglia and astrocytes in the brain. This binding can be visualized and quantified using PET imaging, allowing for the visualization and quantification of neuroinflammation in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal studies. It does not cross the blood-brain barrier and is rapidly excreted from the body, making it an ideal candidate for in vivo imaging studies. However, it is important to note that TSPO expression is not specific to neuroinflammation and can also be upregulated in other conditions such as cancer and ischemia, which may affect the specificity of this compound for neuroinflammation.
实验室实验的优点和局限性
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and labeled with radioisotopes for PET imaging. It has minimal toxicity and is well-tolerated in animal studies. However, its specificity for neuroinflammation may be limited by the upregulation of TSPO in other conditions such as cancer and ischemia.
未来方向
There are several future directions for the use of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide in neuroimaging and neuroinflammation research. One direction is the development of more specific TSPO ligands that can differentiate between different conditions that upregulate TSPO expression. Another direction is the use of this compound in combination with other imaging modalities such as magnetic resonance imaging (MRI) to provide a more comprehensive understanding of neuroinflammation in vivo. Additionally, the use of this compound in clinical studies may provide insights into the diagnosis and monitoring of neuroinflammatory diseases in humans.
合成方法
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide involves a series of reactions starting with the reaction of 2,5-dimethylbenzoyl chloride with hydrazine hydrate to form 2,5-dimethylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentan-1-one. The final step involves the reaction of this intermediate with ammonia to form this compound.
科学研究应用
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has been extensively studied for its potential applications in neuroimaging and neuroinflammation research. TSPO is upregulated in activated microglia and astrocytes in the brain, which are associated with neuroinflammation. Therefore, this compound can be used as a TSPO ligand to visualize and quantify neuroinflammation in vivo using positron emission tomography (PET) imaging. This has potential applications in the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease.
属性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-9-10(2)7-8-11(12)3/h7-9H,4-6H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKGMLQSXIFFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

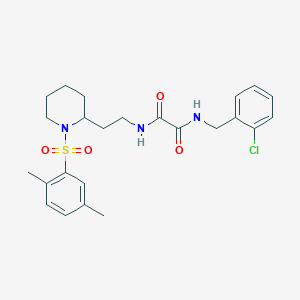
![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)
![3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2702288.png)
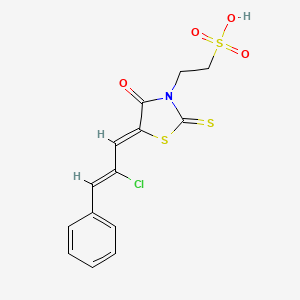
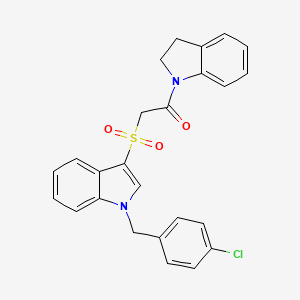
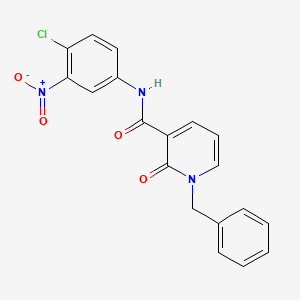

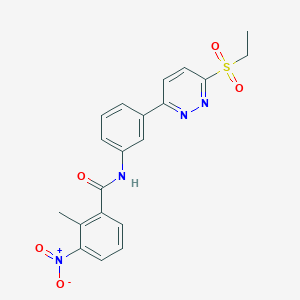
![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)
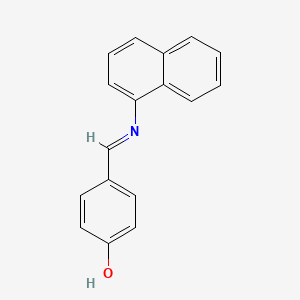
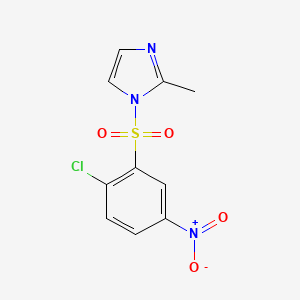
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)
![7-Chloro-8-methylimidazo[1,2-c]pyrimidine](/img/structure/B2702306.png)
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2702309.png)